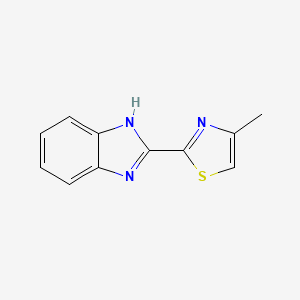
1H-Benzimidazole, 2-(4-methyl-2-thiazolyl)-
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
1H-Benzimidazole, 2-(4-methyl-2-thiazolyl)- is a heterocyclic compound that combines the structural features of benzimidazole and thiazole. This compound is known for its diverse biological activities and is used in various scientific research applications. The benzimidazole ring is fused with a thiazole ring, making it a unique and versatile molecule in the field of medicinal chemistry.
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 1H-Benzimidazole, 2-(4-methyl-2-thiazolyl)- typically involves the cyclization of o-phenylenediamine with thioamides or thioesters. One common method includes the reaction of o-phenylenediamine with 4-methyl-2-thiazolyl isothiocyanate under reflux conditions. The reaction is carried out in a suitable solvent such as ethanol or methanol, and the product is purified by recrystallization .
Industrial Production Methods: Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance the yield and purity of the product. Catalysts and automated systems are often employed to ensure consistent quality and efficiency in production .
Chemical Reactions Analysis
Types of Reactions: 1H-Benzimidazole, 2-(4-methyl-2-thiazolyl)- undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents such as hydrogen peroxide or potassium permanganate.
Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride.
Common Reagents and Conditions:
Oxidation: Hydrogen peroxide in acetic acid.
Reduction: Sodium borohydride in methanol.
Substitution: Alkyl halides in the presence of a base such as potassium carbonate.
Major Products Formed: The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield sulfoxides or sulfones, while reduction can produce amines or alcohols .
Scientific Research Applications
1H-Benzimidazole, 2-(4-methyl-2-thiazolyl)- has a wide range of applications in scientific research, including:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Investigated for its antimicrobial and antifungal properties.
Medicine: Explored for its potential as an anticancer agent and its role in inhibiting specific enzymes.
Industry: Utilized in the development of new materials and catalysts.
Mechanism of Action
The mechanism of action of 1H-Benzimidazole, 2-(4-methyl-2-thiazolyl)- involves its interaction with various molecular targets. It is known to inhibit the activity of certain enzymes by binding to their active sites. This inhibition can disrupt essential biological processes, leading to the compound’s antimicrobial and anticancer effects. The compound may also interfere with the electron transport chain in mitochondria, affecting cellular respiration .
Comparison with Similar Compounds
Thiabendazole: Another benzimidazole derivative with antifungal properties.
Albendazole: Used as an anthelmintic agent.
Mebendazole: Known for its antiparasitic activity.
Uniqueness: 1H-Benzimidazole, 2-(4-methyl-2-thiazolyl)- is unique due to its combined benzimidazole and thiazole structure, which imparts distinct biological activities. Its versatility in undergoing various chemical reactions and its wide range of applications in different fields make it a valuable compound for research and development .
Properties
CAS No. |
61690-05-9 |
|---|---|
Molecular Formula |
C11H9N3S |
Molecular Weight |
215.28 g/mol |
IUPAC Name |
2-(1H-benzimidazol-2-yl)-4-methyl-1,3-thiazole |
InChI |
InChI=1S/C11H9N3S/c1-7-6-15-11(12-7)10-13-8-4-2-3-5-9(8)14-10/h2-6H,1H3,(H,13,14) |
InChI Key |
DZPQTBMBUDWYTL-UHFFFAOYSA-N |
Canonical SMILES |
CC1=CSC(=N1)C2=NC3=CC=CC=C3N2 |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
















